molecular formula C10H12N2O3 B11477127 N-(2,2-dimethyl-1,3-benzodioxol-5-yl)urea

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)urea

Cat. No.: B11477127
M. Wt: 208.21 g/mol
InChI Key: OGOSFUNPZAUJSP-UHFFFAOYSA-N
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Description

(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)UREA is an organic compound that features a benzodioxole ring substituted with a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)UREA typically involves the reaction of 2,2-dimethyl-2H-1,3-benzodioxol-5-amine with an isocyanate or a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst or a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)UREA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, (2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)UREA may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-2H-1,3-benzodioxol-5-amine
  • 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol
  • 1,3-Benzodioxole derivatives

Uniqueness

What sets (2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)UREA apart from similar compounds is its combination of the benzodioxole ring with a urea group. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-5-yl)urea

InChI

InChI=1S/C10H12N2O3/c1-10(2)14-7-4-3-6(12-9(11)13)5-8(7)15-10/h3-5H,1-2H3,(H3,11,12,13)

InChI Key

OGOSFUNPZAUJSP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)NC(=O)N)C

Origin of Product

United States

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